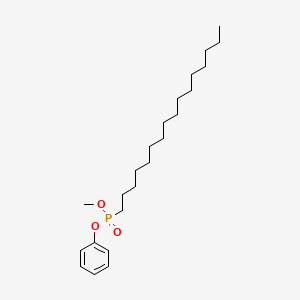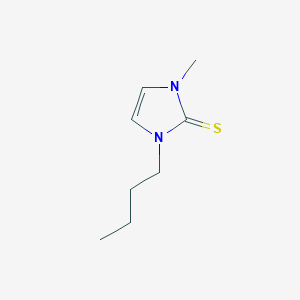
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- is a heterocyclic compound with a unique structure that includes both nitrogen and sulfur atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the thione group (C=S) in its structure makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 1-butyl-1,3-dihydro-3-methylimidazole with sulfur sources under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- exerts its effects involves interaction with specific molecular targets. The thione group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Imidazolidinethione: Another related compound with a similar core structure but different functional groups.
1,1′-Methylenebis(3-methyl-imidazole-2-thione): A dimeric form with unique properties and applications.
Uniqueness
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
119393-94-1 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-butyl-3-methylimidazole-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
SFFDSIGHGYILMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


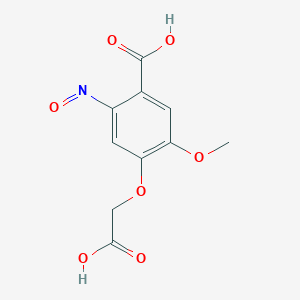
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
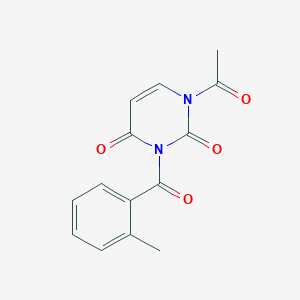
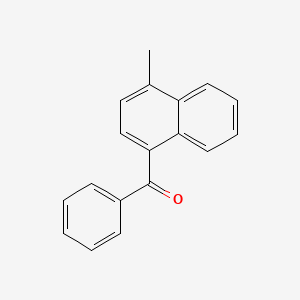
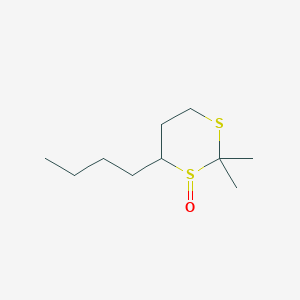
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
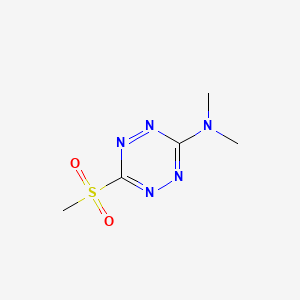
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
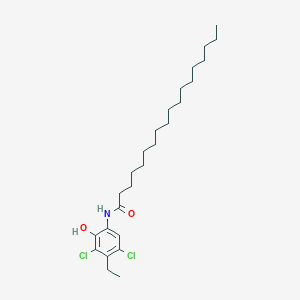

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
